![molecular formula C16H15BrN2O3 B14294857 N-[(4-Bromophenyl)carbamoyl]phenylalanine CAS No. 113402-16-7](/img/structure/B14294857.png)
N-[(4-Bromophenyl)carbamoyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Bromophenyl)carbamoyl]phenylalanine is an organic compound that features a brominated phenyl group attached to a carbamoyl group, which is further connected to the amino acid phenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)carbamoyl]phenylalanine typically involves the reaction of 4-bromophenyl isocyanate with phenylalanine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
N-[(4-Bromophenyl)carbamoyl]phenylalanine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
科学的研究の応用
N-[(4-Bromophenyl)carbamoyl]phenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(4-Bromophenyl)carbamoyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can enhance binding affinity, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenylalanine: The parent amino acid without the brominated phenyl and carbamoyl groups.
4-Bromophenylalanine: Similar structure but lacks the carbamoyl group.
N-Phenylcarbamoylphenylalanine: Similar structure but lacks the bromine atom.
Uniqueness
N-[(4-Bromophenyl)carbamoyl]phenylalanine is unique due to the presence of both the brominated phenyl group and the carbamoyl group. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
113402-16-7 |
|---|---|
分子式 |
C16H15BrN2O3 |
分子量 |
363.21 g/mol |
IUPAC名 |
2-[(4-bromophenyl)carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15BrN2O3/c17-12-6-8-13(9-7-12)18-16(22)19-14(15(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,20,21)(H2,18,19,22) |
InChIキー |
ZCVLAKQKEWQJAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
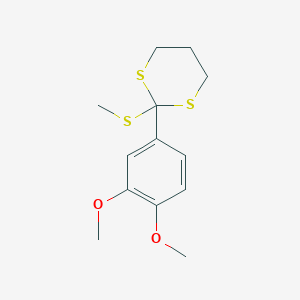
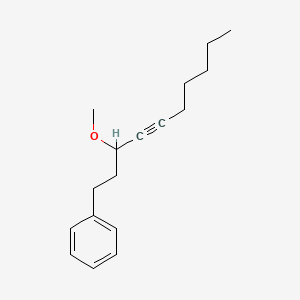
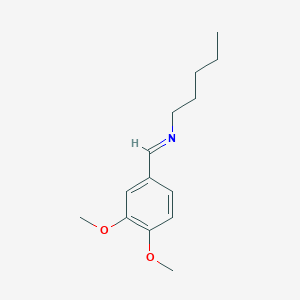
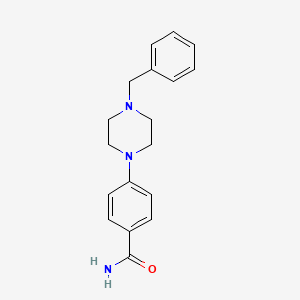

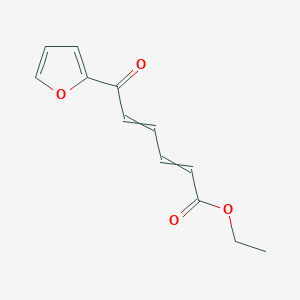
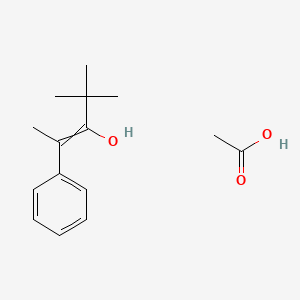
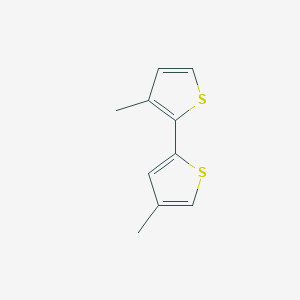
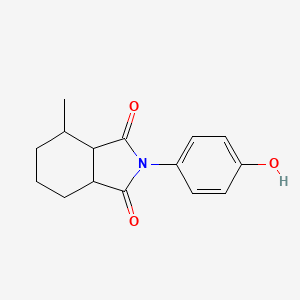
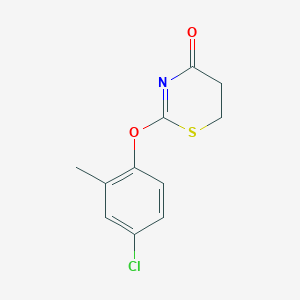

phosphanium bromide](/img/structure/B14294841.png)
![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
